3',4',5'-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

Overview

Description

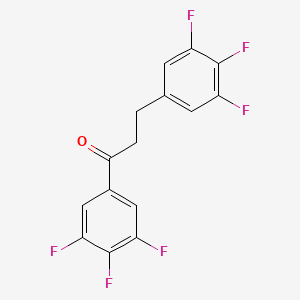

3’,4’,5’-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is a fluorinated organic compound with the molecular formula C15H7F6O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’,5’-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE typically involves the reaction of 3,4,5-trifluorobenzaldehyde with 3,4,5-trifluorophenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3’,4’,5’-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of trifluorobenzoic acid derivatives.

Reduction: Formation of trifluorophenylpropanol.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3’,4’,5’-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is utilized in various fields of scientific research:

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs.

Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3’,4’,5’-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 3,4,5-Trifluorophenylacetic acid

- 3,4,5-Trifluorobenzaldehyde

- 3,4,5-Trifluoroacetophenone

Uniqueness

3’,4’,5’-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is unique due to its multiple fluorine substitutions, which confer enhanced chemical stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high-performance materials and bioactive compounds .

Biological Activity

3',4',5'-Trifluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898778-68-2) is a synthetic compound with significant potential in various biological applications. Its unique trifluoromethyl groups contribute to its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its anti-cancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C15H8F6O

- Molecular Weight : 318.21 g/mol

- Structure : The compound features a propiophenone backbone with trifluorophenyl substituents, which enhances its lipophilicity and biological activity.

Anti-Cancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies have shown that it can downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value reported at approximately 25 µM after 48 hours of exposure .

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties.

- Cytokine Modulation : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests that it may be effective in treating inflammatory conditions.

- Research Findings : In a controlled study, administration of the compound significantly reduced levels of nitric oxide (NO) and other inflammatory mediators in a dose-dependent manner .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens.

- Broad-Spectrum Efficacy : Preliminary findings suggest that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

- Quantitative Analysis : In assays measuring minimum inhibitory concentrations (MIC), the compound showed promising results against common oral pathogens, indicating its potential for therapeutic applications in dental medicine .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1,3-bis(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O/c16-9-3-7(4-10(17)14(9)20)1-2-13(22)8-5-11(18)15(21)12(19)6-8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPRDHGUZOIFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645037 | |

| Record name | 1,3-Bis(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-68-2 | |

| Record name | 1-Propanone, 1,3-bis(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.